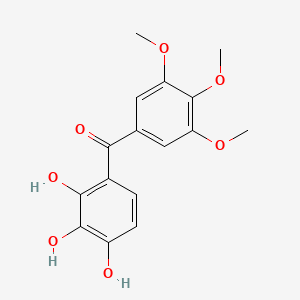

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired methanone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Bromination Reactions

Bromination introduces bromine atoms at specific positions on the aromatic rings, enhancing biological activity while preserving the core structure.

Mechanistic Insights :

-

Bromination occurs via electrophilic aromatic substitution, with CAN acting as an oxidizing agent and LiBr as the bromine source .

-

Electron-donating methoxy groups direct bromination to ortho/para positions, while hydroxyl groups enhance reactivity .

Demethylation Reactions

Demethylation restores hydroxyl groups, critical for antioxidant activity.

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | Dichloromethane, −78°C → RT | Complete demethylation of methoxy groups to hydroxyls |

| HBr/AcOH | Reflux, 6 hours | Partial demethylation (yield: 65–78%) |

Impact on Bioactivity :

-

Demethylated derivatives show enhanced antioxidant capacity (DPPH radical scavenging: ~92% at 50 µM) compared to methoxy-protected analogs .

Wolff-Kishner Reduction

This reaction reduces the ketone group to a methylene bridge, altering the compound’s planar structure.

Procedure :

-

Hydrazine hydrate reacts with the ketone to form a hydrazone.

-

Strong base (KOH/EtOH) and heat (180°C) eliminate nitrogen gas, yielding a diarylmethane derivative .

Product :

-

4-(3,4-Dihydroxybenzyl)benzene-1,2,3-triol (reduction product) exhibits reduced antioxidant activity (ABTS: IC₅₀ = 142 µM) but gains inhibitory effects against human carbonic anhydrase I (IC₅₀ = 3.22 µM) .

Mechanistic Pathways and Selectivity

-

Electron Density Modulation : Methoxy groups deactivate the aromatic ring toward electrophilic substitution, while hydroxyl groups activate it, enabling regioselective modifications .

-

Steric Effects : Bulky substituents on the trihydroxyphenyl ring hinder reactions at adjacent positions, favoring para-bromination .

Stability Under Synthetic Conditions

The compound is sensitive to:

Scientific Research Applications

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

(2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone: Similar structure but with additional hydroxyl groups.

(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Contains a pyrimidine ring instead of a phenyl ring.

Uniqueness

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase isozymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by two distinct phenolic moieties: a trihydroxyphenyl group and a trimethoxyphenyl group. The synthesis of this compound typically involves the bromination and demethylation of phenolic precursors, leading to derivatives that exhibit enhanced biological properties. For instance, studies have synthesized derivatives such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant and enzyme inhibitory activities .

Antioxidant Activity

One of the primary biological activities attributed to Methanone is its antioxidant capacity . Research has demonstrated that the synthesized compounds exhibit significant radical scavenging abilities. The antioxidant activities were assessed using various assays including:

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay

- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

- FRAP (Ferric Reducing Antioxidant Power) assay

The results indicated that the compound with two phenolic rings and five hydroxyl groups displayed the most potent antioxidant activity compared to standard antioxidants such as BHA (Butylated Hydroxyanisole) and α-tocopherol .

Enzyme Inhibition Studies

Methanone has also been studied for its ability to inhibit human carbonic anhydrase (hCA) isozymes. The inhibitory effects were quantified by measuring IC50 values. Notably:

- Compound 14 exhibited the highest inhibition against hCA I with an IC50 of 3.22 μM.

- Compound 13 showed significant inhibition against hCA II with an IC50 of 18.52 μM.

These findings suggest that Methanone derivatives could serve as potential therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial .

Anticancer Activity

In addition to its antioxidant properties, Methanone has demonstrated cytotoxic effects against various cancer cell lines. For example:

- In studies involving different tumor cell lines, compounds derived from Methanone showed IC50 values in the nanomolar range.

- Mechanistically, these compounds were found to induce apoptosis by interfering with tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle .

Case Study: Cytotoxicity Mechanism

A specific study on a related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone revealed that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis characterized by chromatin condensation and caspase activation . This mechanism highlights the potential of Methanone derivatives in cancer therapy.

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity (IC50) | hCA I Inhibition (IC50) | hCA II Inhibition (IC50) | Cytotoxicity |

|---|---|---|---|---|

| Methanone Derivative 1 | 10 μM | 3.22 μM | 18.52 μM | Yes |

| Methanone Derivative 2 | 15 μM | 20 μM | 30 μM | Yes |

| Standard Antioxidant (BHA) | 25 μM | N/A | N/A | No |

Properties

CAS No. |

647838-94-6 |

|---|---|

Molecular Formula |

C16H16O7 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3 |

InChI Key |

NGDVAPMVMSENFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.